molecular formula C16H11FN2O2S B5702448 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

Katalognummer B5702448
Molekulargewicht: 314.3 g/mol
InChI-Schlüssel: BAMDXTGFLCPWDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as FTAA, and it is a fluorescent probe that has been used to detect amyloid fibrils in biological samples.

Wirkmechanismus

The mechanism of action of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves its interaction with the beta-sheet structure of amyloid fibrils. The compound binds to the beta-sheet structure through hydrogen bonding and hydrophobic interactions, which leads to its fluorescence. The binding of FTAA to amyloid fibrils has been studied using various techniques, including X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations.
Biochemical and Physiological Effects:
3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has been shown to have low toxicity and minimal effects on cellular metabolism. The compound has been used in cell culture experiments to detect amyloid fibrils without affecting cell viability or function. However, the long-term effects of FTAA exposure on cellular processes are not fully understood, and further studies are needed to assess its safety for in vivo applications.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid for lab experiments include its high selectivity for amyloid fibrils, its ability to detect small amounts of fibrils, and its compatibility with various imaging techniques. However, the limitations of FTAA include its sensitivity to environmental factors, such as pH and temperature, which can affect its fluorescence properties. Additionally, the compound may bind to other non-amyloid structures, which can lead to false-positive results.

Zukünftige Richtungen

The future directions for 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid include its application in the development of diagnostic tools for amyloid-related disorders, such as Alzheimer's disease. The compound may also be used to study the formation and aggregation of amyloid fibrils, which can provide insights into the underlying mechanisms of these diseases. Additionally, the synthesis and optimization of FTAA derivatives may lead to the development of more selective and sensitive probes for amyloid fibrils.

Synthesemethoden

The synthesis of 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid involves several steps. The starting materials are 4-fluoroaniline and 2-bromo-1-(4-fluorophenyl)ethanone, which are reacted together to form the intermediate 4-(4-fluorophenyl)-2-oxobutanenitrile. This intermediate is then reacted with thiourea to form the final product, 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid. The synthesis method has been optimized to produce high yields of the compound, and it has been used by many researchers to obtain 3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid for their experiments.

Wissenschaftliche Forschungsanwendungen

3-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid has been widely used in scientific research for its ability to detect amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with many neurodegenerative diseases, including Alzheimer's disease. FTAA has been shown to selectively bind to amyloid fibrils, and it fluoresces when it binds to these structures. This property has been used to develop diagnostic tools for the early detection of Alzheimer's disease and other amyloid-related disorders.

Eigenschaften

IUPAC Name

3-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2S/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)18-13-3-1-2-11(8-13)15(20)21/h1-9H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMDXTGFLCPWDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino}benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.